molecular formula C32H46O5 B14865499 (E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Cat. No.: B14865499
M. Wt: 510.7 g/mol
InChI Key: JVABUELIHJXLKP-BRDATMATSA-N
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Description

(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a combination of cyclopenta[a]phenanthrene and hept-2-enoic acid moieties. It is of significant interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.

Preparation Methods

The synthesis of (E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the hept-2-enoic acid side chain. The synthetic routes typically involve:

    Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions, such as Diels-Alder reactions, followed by oxidation and reduction steps to introduce the necessary functional groups.

    Functionalization of the Hept-2-enoic Acid Side Chain: This involves the introduction of the acetyloxy group and the formation of the double bond in the hept-2-enoic acid moiety. Common reagents used in these steps include acetic anhydride for acetylation and various catalysts for the formation of the double bond.

Chemical Reactions Analysis

(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce ketone groups to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can be used to replace functional groups with others, such as halogenation or nitration. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has various scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Its potential biological activities make it a candidate for studying interactions with biological molecules and pathways.

    Medicine: It may have potential therapeutic applications due to its unique structure and biological activities.

    Industry: Its complex structure makes it a valuable compound for studying advanced synthetic techniques and developing new materials.

Mechanism of Action

The mechanism of action of (E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar compounds to (E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid include other cyclopenta[a]phenanthrene derivatives and hept-2-enoic acid derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct biological activities and synthetic challenges.

Some similar compounds include:

    Cyclopenta[a]phenanthrene derivatives: These compounds share the core structure but differ in their side chains and functional groups.

    Hept-2-enoic acid derivatives: These compounds share the hept-2-enoic acid moiety but differ in their core structures and functional groups.

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,27+,30-,31-,32-/m1/s1

InChI Key

JVABUELIHJXLKP-BRDATMATSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C

Origin of Product

United States

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